molecular formula C9H9N5O4 B010547 5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one CAS No. 107698-73-7

5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one

Cat. No.: B010547
CAS No.: 107698-73-7
M. Wt: 251.2 g/mol
InChI Key: HKPVJQALSWTNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) is a complex organic compound with a unique structure that combines imidazo and purinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, acetylation, and hydroxylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-
  • 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy-

Uniqueness

Compared to similar compounds, 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

107698-73-7

Molecular Formula

C9H9N5O4

Molecular Weight

251.2 g/mol

IUPAC Name

5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C9H9N5O4/c1-3(15)13-7(17)8(18)14-6(16)4-5(11-2-10-4)12-9(13)14/h2,7-8,17-18H,1H3,(H,10,11)

InChI Key

HKPVJQALSWTNQG-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O

Canonical SMILES

CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O

Synonyms

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)

Origin of Product

United States

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